molecular formula C16H12BrNO B8309496 N-benzoyl-5-(bromomethyl)indole

N-benzoyl-5-(bromomethyl)indole

Cat. No.: B8309496
M. Wt: 314.18 g/mol
InChI Key: UXJPLGGYPMEIOL-UHFFFAOYSA-N
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Description

N-benzoyl-5-(bromomethyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the benzoyl and bromomethyl groups in the indole structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-5-(bromomethyl)indole typically involves the bromination of an indole derivative followed by benzoylation. One common method is the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 5-(bromomethyl)indole. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-5-(bromomethyl)indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the benzoyl group can lead to the formation of corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-substituted indoles, where the bromine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include oxidized derivatives such as indole-5-carboxylic acid.

    Reduction Reactions: Products include reduced derivatives such as N-benzyl-5-(hydroxymethyl)indole.

Scientific Research Applications

N-benzoyl-5-(bromomethyl)indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzoyl-5-(bromomethyl)indole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The benzoyl group can also interact with hydrophobic pockets in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-5-(aminomethyl)tetrazole: This compound has a similar structure but contains an aminomethyl group instead of a bromomethyl group.

    N-benzoyl-5-bromo-7-nitroindoline:

Uniqueness

N-benzoyl-5-(bromomethyl)indole is unique due to the presence of both the benzoyl and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

[5-(bromomethyl)indol-1-yl]-phenylmethanone

InChI

InChI=1S/C16H12BrNO/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

UXJPLGGYPMEIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the product of Step A (5.5 g 23.4 mmol) in 10 mL of CCl4 was heated to reflux. N-bromosuccinimide (4.6 g, 25.7 mmol) and several crystals (approximately 100 mg) of azoisobutyronitrile (AIBN) were added. The resultant solution was stirred at reflux for 4 hours. The solution was cooled, diluted with 1.5 L of CH2Cl2 and washed with 400 mL of H2O and 400 mL of brine. The organic phase was dried over MgSO4, filtered and concentrated to a brown oil. The resultant oil was flash chromatographed eluting with 10:1 hexane/ethyl acetate to afford the titled compound (5.6g, 80%) as a yellow powder.
Name
product
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
80%

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